
(E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide, also known as FPEA, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in research. FPEA is a member of the acrylamide family of compounds and has been shown to have potential as a tool in the study of various biological systems. In
Applications De Recherche Scientifique
(E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide has been shown to have potential applications in a variety of scientific research areas. One of the most promising areas of research involves the study of the endocannabinoid system. This compound has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which can be useful in the study of the endocannabinoid system.
Mécanisme D'action
(E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide works by inhibiting the activity of FAAH, an enzyme that breaks down endocannabinoids. Endocannabinoids are lipid-based neurotransmitters that play a role in a variety of physiological processes, including pain sensation, mood regulation, and appetite. By inhibiting FAAH, this compound increases endocannabinoid levels, leading to a variety of physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the endocannabinoid system, this compound has been shown to have analgesic and anti-inflammatory effects. It has also been shown to have potential as an anti-cancer agent, although more research is needed in this area.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide is its specificity for FAAH inhibition. Unlike other compounds that inhibit FAAH, this compound does not affect other enzymes in the endocannabinoid system, making it a useful tool for studying the system. However, this compound has a relatively short half-life, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for research involving (E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide. One area of interest is the development of more potent and selective FAAH inhibitors. Another area of interest is the study of the effects of this compound on other physiological systems, such as the immune system and the central nervous system. Additionally, more research is needed to determine the potential therapeutic applications of this compound, particularly in the treatment of pain and inflammation.
Méthodes De Synthèse
The synthesis of (E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide involves a series of steps that begin with the reaction of 4-fluorophenethylamine with 2-methoxyphenylacetic acid to form the intermediate product, 4-fluorophenethyl-2-methoxyphenylacetamide. This intermediate is then subjected to a Wittig reaction with triphenylphosphine and benzylideneacetone to yield this compound.
Propriétés
IUPAC Name |
(E)-N-[2-(4-fluorophenyl)ethyl]-3-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-22-17-5-3-2-4-15(17)8-11-18(21)20-13-12-14-6-9-16(19)10-7-14/h2-11H,12-13H2,1H3,(H,20,21)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRHKTKZEPFRQZ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

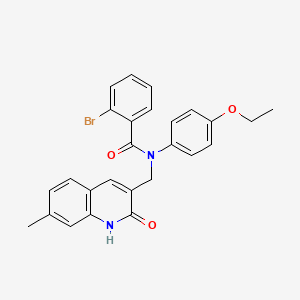
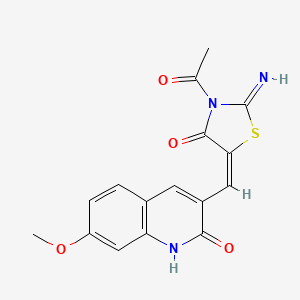
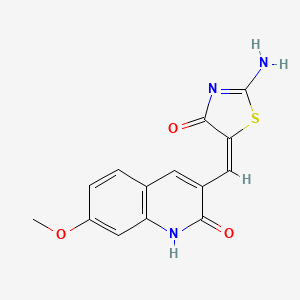
![N-(butan-2-yl)-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7712282.png)
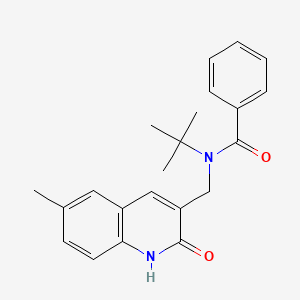
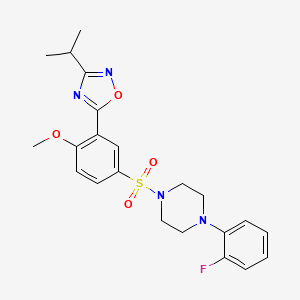
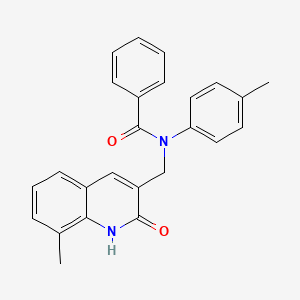
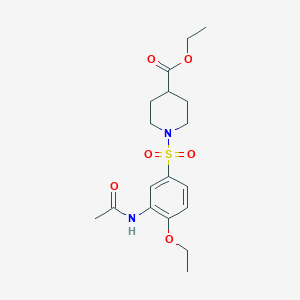
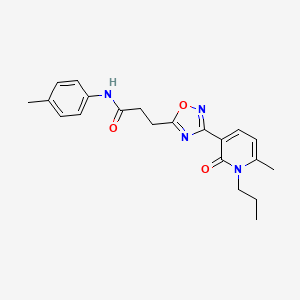
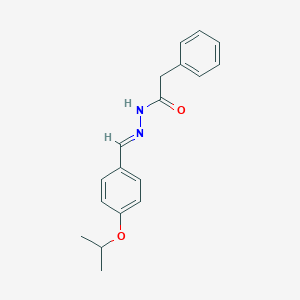
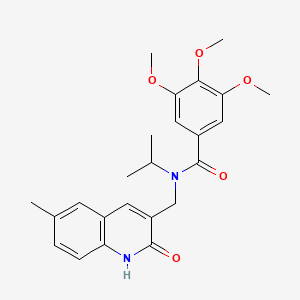
![N-[(2-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7712327.png)
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7712341.png)
